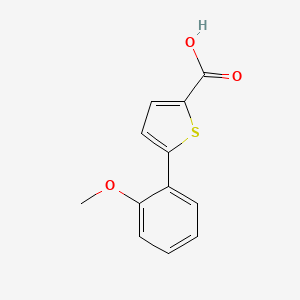

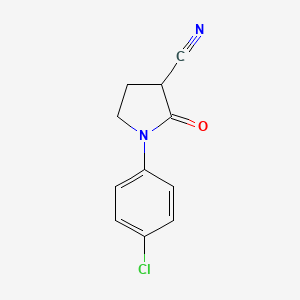

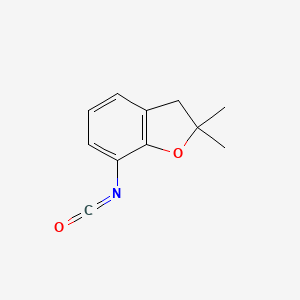

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

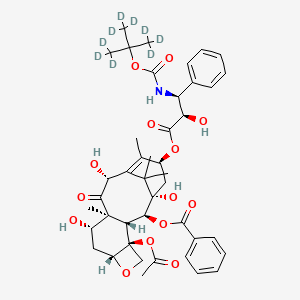

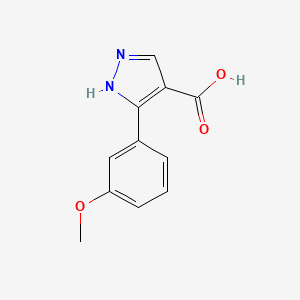

The compound “2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate” is a derivative of commercially available Carbofuran, which is a carbamate-based insecticide . Another related compound is "2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine" .

Molecular Structure Analysis

In the compound “2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate”, the dihydrobenzofuran ring adopts an envelope conformation with the substituted C atom 0.142 Å out of the least-squares plane .Physical And Chemical Properties Analysis

The molecular weight of “2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine” is 163.22 g/mol .科学的研究の応用

Environmental Stability and Degradation

The environmental stability and degradation of derivatives, such as carbofuran, which is structurally related to 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate, have been studied in water-restricted environments. Research by Morales et al. (2012) highlights the significant impact of soil composition and structure on the stability of carbamates, including those related to 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate. The study found that the presence of restricted aqueous media in the environment could significantly reduce the half-life of these pesticides, emphasizing the importance of environmental factors in the degradation process (Morales et al., 2012).

Synthetic Pathways and Environmental Considerations

Békássy et al. (2007) discussed an environmentally friendly synthesis pathway for benzofurane derivatives, important for pharmaceutical activities, highlighting the shift towards less harmful and more sustainable chemical synthesis methods. This research points towards the ongoing efforts in the chemical industry to find greener alternatives for synthesizing compounds related to 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate (Békássy et al., 2007).

Biodegradation and Environmental Remediation

The work by Chaudhry et al. (2002) investigates the biotransformation of carbofuran, a compound related to 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate, into less harmful metabolites by Pseudomonas sp. 50432. This research emphasizes the potential of microbial pathways in degrading toxic pesticides and reducing their environmental impact, which could be relevant for similar compounds (Chaudhry et al., 2002).

Novel Chemical Syntheses and Applications

Hu et al. (2018) described a novel palladium-catalyzed process for synthesizing difunctionalized benzofuran derivatives, demonstrating advanced chemical synthesis techniques that could be applicable to a wide range of compounds, including 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate. This work highlights the importance of catalysis in modern organic synthesis for producing complex molecules with high efficiency and selectivity (Hu et al., 2018).

特性

IUPAC Name |

7-isocyanato-2,2-dimethyl-3H-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(2)6-8-4-3-5-9(12-7-13)10(8)14-11/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJCJMYVKXVWIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)N=C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594474 |

Source

|

| Record name | 7-Isocyanato-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate | |

CAS RN |

87254-55-5 |

Source

|

| Record name | 7-Isocyanato-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B1356981.png)